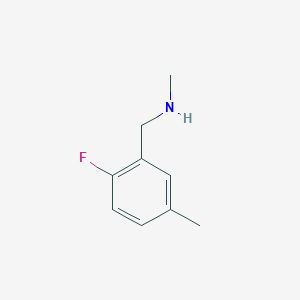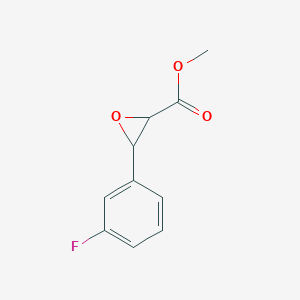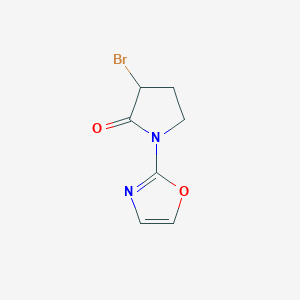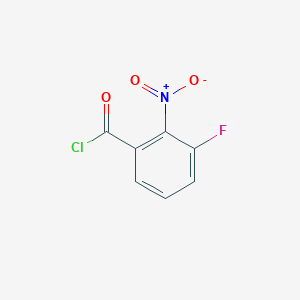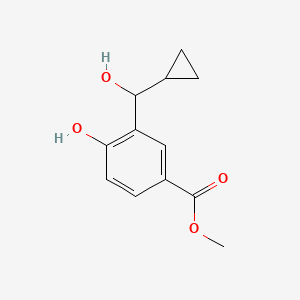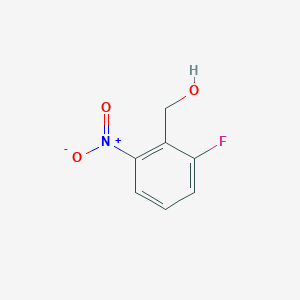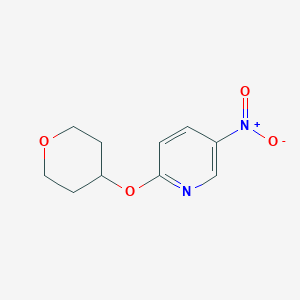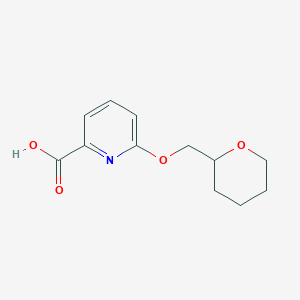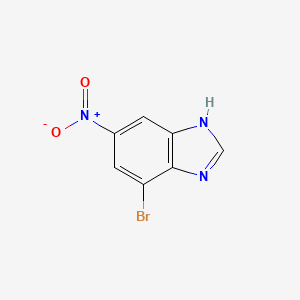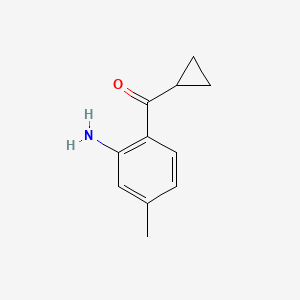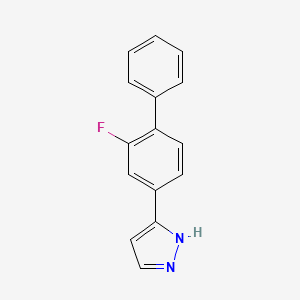
7-溴-2-甲基-2H-吲唑-3-甲醛
描述
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C9H7BrN2O . It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a bromine atom at the 7th position, a methyl group at the 2nd position, and an aldehyde group at the 3rd position of the indazole ring.
科学研究应用
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde has several applications in scientific research:
作用机制
The bromine atom in the 7th position and the aldehyde group in the 3rd position could potentially react with various biological targets. The bromine atom could form a halogen bond with a protein, while the aldehyde group could form a covalent bond with an amino acid residue in a protein. The methyl group in the 2nd position could potentially increase the lipophilicity of the compound, which could affect its pharmacokinetics .
The compound’s interaction with its targets could lead to changes in the activity of the targets, which could affect various biochemical pathways. The exact pathways affected would depend on the specific targets of the compound .
The compound’s pharmacokinetics would be influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound’s lipophilicity, size, and charge could affect its absorption and distribution. Its metabolism could be affected by various enzymes, and its excretion could be influenced by its size and polarity .
The compound’s action could result in various molecular and cellular effects, depending on the specific targets and pathways affected. These effects could include changes in signal transduction, gene expression, or cell function .
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific conditions of the biological system .
生化分析
Biochemical Properties
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can alter the activity of the enzymes, leading to changes in metabolic pathways and cellular functions .
Cellular Effects
The effects of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways. This modulation can lead to changes in gene expression, affecting various cellular processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain proteases, enzymes that break down proteins, by binding to their active sites. This inhibition can result in the accumulation of specific proteins within the cell, altering cellular functions. Additionally, 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde is relatively stable under inert atmosphere conditions but can degrade over time when exposed to light and air. This degradation can lead to a decrease in its efficacy and changes in its biological activity .
Dosage Effects in Animal Models
The effects of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity .
Subcellular Localization
The subcellular localization of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde typically involves the bromination of 2-methylindazole followed by formylation. One common method includes the reaction of 2-methylindazole with N-bromosuccinimide (NBS) to introduce the bromine atom at the 7th position. This is followed by a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group at the 3rd position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.
化学反应分析
Types of Reactions: 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or Buchwald-Hartwig amination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts for Suzuki coupling, copper catalysts for Buchwald-Hartwig amination
Major Products Formed:
Oxidation: 7-Bromo-2-methyl-2H-indazole-3-carboxylic acid
Reduction: 7-Bromo-2-methyl-2H-indazole-3-methanol
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
相似化合物的比较
- 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde
- 7-Bromo-4-methyl-2H-indazole-3-carbaldehyde
- 7-Bromo-2-methyl-2H-indazole-3-methanol
Comparison: 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity.
属性
IUPAC Name |
7-bromo-2-methylindazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-8(5-13)6-3-2-4-7(10)9(6)11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLRTSWDWSKOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=C(C2=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676669 | |
| Record name | 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845751-70-4 | |
| Record name | 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2-methyl-2H-indazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


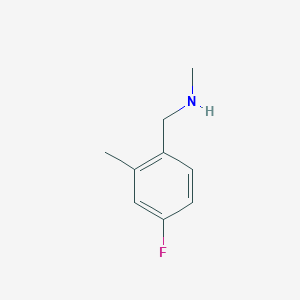
![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)
